molecular formula C3H4Cl2 B1436178 1,3-Dichloropropene-D4 CAS No. 202656-23-3

1,3-Dichloropropene-D4

Cat. No.: B1436178
CAS No.: 202656-23-3
M. Wt: 114.99 g/mol
InChI Key: UOORRWUZONOOLO-PAANGKQJSA-N
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Description

1,3-Dichloropropene-D4 is a deuterated form of 1,3-dichloropropene, an organochlorine compound with the molecular formula C3D4Cl2. It is a colorless liquid with a sweet smell and is primarily used in agriculture as a preplant fumigant and nematicide . The deuterated form is often used in scientific research for various analytical and synthetic applications.

Mechanism of Action

Target of Action

1,3-Dichloropropene-D4, an organochlorine compound, is primarily used in agriculture as a pesticide . Its primary targets are parasitic nematodes that infest the soil . These nematodes can cause significant damage to crops, and by targeting them, this compound helps to protect and improve crop yields .

Mode of Action

This compound interacts with its targets, the parasitic nematodes, by functioning as a fumigant . It is typically injected into the soil where it subsequently dissolves into the film of water that surrounds soil particles and which harbors the targeted nematodes . This interaction results in the death of the nematodes, thereby protecting the crops from infestation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a pesticide. It acts as a soil fumigant, affecting the living conditions of soil-borne pests like nematodes . One pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid . The downstream effects of this include the death of the nematodes and the protection of crops from infestation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After being applied to the soil, it dissolves into the water film surrounding soil particles . It is then metabolized by soil biota and lost via chemical hydrolysis in water and volatilization . These properties impact its bioavailability in the soil environment .

Result of Action

The primary result of the action of this compound is the death of parasitic nematodes in the soil . This leads to a decrease in crop infestation and damage, thereby improving crop yields . At a molecular level, it functions as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population .

Biochemical Analysis

Biochemical Properties

1,3-Dichloropropene-D4 plays a significant role in biochemical reactions, particularly in its interaction with glutathione. The compound undergoes enzymatic conjugation with glutathione, facilitated by glutathione S-transferase, leading to the formation of mercapturic acids . This interaction is crucial for the detoxification process, as it helps in the elimination of the compound from the body. Additionally, this compound can interact with various proteins and enzymes, potentially altering their function and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce cytotoxicity, leading to cell death in certain cell types. The compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation . It can also affect gene expression, leading to changes in the expression of genes related to detoxification and stress response. Furthermore, this compound can disrupt cellular metabolism by interfering with key metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to glutathione, forming a conjugate that is more easily excreted from the body . This binding interaction is facilitated by glutathione S-transferase. Additionally, this compound can inhibit or activate various enzymes, leading to changes in their activity and function. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that the compound can have both acute and chronic effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dose level must be reached before adverse effects occur. High doses of this compound can cause toxic effects, including liver and kidney damage, as well as respiratory distress.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification. The compound is metabolized through conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine . This process involves several enzymes, including glutathione S-transferase and other detoxification enzymes. The metabolism of this compound can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . It can also accumulate in certain tissues, particularly those involved in detoxification, such as the liver and kidneys. The distribution of this compound can affect its overall activity and function within the body.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in detoxification and metabolism. The localization of this compound can affect its ability to exert its biochemical effects within cells.

Preparation Methods

1,3-Dichloropropene-D4 can be synthesized through the deuteration of 1,3-dichloropropene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions. Industrial production methods typically involve the chlorination of propene to produce allyl chloride, which is then deuterated to form this compound .

Chemical Reactions Analysis

1,3-Dichloropropene-D4 undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dichloropropene-D4 is used in various scientific research applications:

Comparison with Similar Compounds

1,3-Dichloropropene-D4 is similar to other organochlorine compounds such as:

Properties

IUPAC Name

(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOORRWUZONOOLO-PAANGKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202656-23-3
Record name 202656-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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